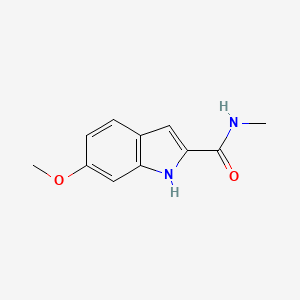

6-Methoxy-N-methyl-1H-indole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-methyl-1H-indole-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

N-Methylation: The N-methylation of the indole nitrogen is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxamide group, converting it into amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indole derivatives.

科学研究应用

Chemistry

6-Methoxy-N-methyl-1H-indole-2-carboxamide serves as a versatile building block in organic synthesis. Its structural features allow for the development of more complex organic molecules, making it valuable in the synthesis of pharmaceuticals and other fine chemicals.

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that it can inhibit key protein kinases such as EGFR, HER2, and VEGFR-2, leading to cell cycle arrest in cancer cells. In vitro studies have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

- Anti-inflammatory Properties : Indole derivatives are recognized for their ability to modulate inflammatory pathways through receptor interactions, potentially offering therapeutic benefits in inflammatory diseases .

- Antiviral Effects : Preliminary studies suggest that this compound may possess antiviral properties, although further investigation is required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

作用机制

The mechanism of action of 6-Methoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to receptors and enzymes involved in cell signaling and metabolic pathways.

Pathways Involved: It may modulate pathways related to neurotransmission, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.

相似化合物的比较

6-Methoxy-1H-indole-2-carboxamide: Lacks the N-methyl group, resulting in different chemical and biological properties.

N-Methyl-1H-indole-2-carboxamide:

1H-Indole-2-carboxamide: The parent compound without any substitutions, serving as a reference for comparing the effects of methoxy and methyl groups.

Uniqueness: 6-Methoxy-N-methyl-1H-indole-2-carboxamide stands out due to the combined presence of methoxy and methyl groups, which enhance its chemical stability, reactivity, and potential for diverse applications in scientific research.

生物活性

6-Methoxy-N-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methoxy group at the 6-position and a methyl group at the nitrogen of the indole ring. Its structure is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is vital for its role in biochemical pathways. The carbamate group may interact with active sites of enzymes, leading to inhibition.

- Receptor Modulation : It exhibits potential as a receptor modulator, influencing various signaling pathways critical for cellular functions.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, possess significant anticancer properties. For instance:

- Cytotoxicity : In vitro assays demonstrated that this compound induces cytotoxic effects in various cancer cell lines, including glioblastoma cells. The mechanism involves disruption of microtubule polymerization and induction of cell death pathways .

Neuroprotective Effects

Research has suggested that certain indole derivatives can offer neuroprotective benefits:

- Neuroprotection : The compound may protect neurons from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of this compound:

- Cytotoxicity Assays : A study demonstrated that treatment with varying concentrations of the compound led to significant cell death in glioblastoma cells, with a notable decrease in cell viability at concentrations above 5 μM .

- Mechanistic Studies : Another investigation revealed that the compound's ability to disrupt microtubule dynamics was associated with increased cytotoxicity, suggesting a potential mechanism for its anticancer activity .

Data Tables

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-Methoxy-N-methyl-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and methylamine. A common approach is to use sodium ethoxide in DMF to activate the carboxyl group for nucleophilic substitution by methylamine . Key parameters include temperature control (70–90°C), solvent polarity, and stoichiometric ratios of reagents. For example, substituting the methoxy group at the 6-position may require protection/deprotection strategies to prevent side reactions. Reaction progress can be monitored via TLC or HPLC to optimize yield (typically 60–80% after purification).

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm the methoxy group (δ ~3.8 ppm for OCH3) and N-methyl carboxamide (δ ~2.9 ppm for CH3 and ~8.1 ppm for CONH) .

- IR spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles, especially for the planar indole ring and carboxamide substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the carboxamide group and active-site residues .

- QSAR studies : Correlate substituent effects (e.g., methoxy position, N-methylation) with biological activity using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. What strategies resolve contradictions in spectral data for structurally similar indole carboxamides?

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the indole ring .

- High-resolution mass spectrometry (HRMS) : Differentiate isomers (e.g., 5- vs. 6-methoxy substitution) via exact mass measurements .

- Crystallographic validation : Cross-validate ambiguous NOESY or COSY correlations with X-ray structures to confirm spatial arrangements .

Q. How can researchers design experiments to study the metabolic stability of this compound?

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Track demethylation or oxidation products .

- Isotope labeling : Use deuterated methyl groups to trace metabolic pathways via mass shifts in fragmentation patterns.

Q. What role does the methoxy group play in the compound’s physicochemical properties?

- Solubility : The methoxy group enhances water solubility via hydrogen bonding but may reduce membrane permeability.

- Electronic effects : Electron-donating methoxy groups stabilize the indole ring’s aromatic system, affecting UV-Vis absorption (λmax ~280 nm) and reactivity in electrophilic substitutions .

Q. Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts for Suzuki-Miyaura couplings .

- Additives : Use ligands like PPh₃ or DBU to stabilize intermediates and suppress side reactions.

- Solvent optimization : Switch from DMF to THF or DCM if dehalogenation or hydrolysis occurs.

Q. What analytical techniques differentiate this compound from its regioisomers?

属性

IUPAC Name |

6-methoxy-N-methyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12-11(14)10-5-7-3-4-8(15-2)6-9(7)13-10/h3-6,13H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJZIKHLLUOPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。